Product packaging for Bromoacetamido-PEG4-Acid(Cat. No.:CAS No. 1807518-67-7)

Bromoacetamido-PEG4-Acid

Cat. No.: B606375
CAS No.: 1807518-67-7
M. Wt: 386.24 g/mol
InChI Key: LMFYGPXSVUULRZ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG4-acid (CAS 1807518-67-7) is a heterobifunctional polyethylene glycol (PEG) linker of high research value in bioconjugation and drug development. Its structure incorporates a bromide group and a terminal carboxylic acid, connected by a hydrophilic PEG spacer that enhances solubility in aqueous media . The terminal carboxylic acid can be readily conjugated to primary amine groups on molecules like antibodies or proteins, using common activators such as EDC or DCC, to form a stable amide bond . Meanwhile, the bromide (Br) acts as an excellent leaving group for subsequent nucleophilic substitution reactions, typically with thiol groups to form stable thioether linkages . This versatile reactivity profile makes this compound a critical reagent in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) . It is also widely useful in developing targeted drug delivery systems and for facilitating site-specific protein modifications. The molecular weight of the compound is 386.2 g/mol, and it is typically supplied with a high purity of 95% to 98% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24BrNO7 B606375 Bromoacetamido-PEG4-Acid CAS No. 1807518-67-7

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYGPXSVUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144605
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-67-7
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of Bromoacetamido Peg4 Acid

Nucleophilic Substitution Reactions of the Bromoacetamide Group

The bromoacetamide moiety is a key reactive feature of Bromoacetamido-PEG4-Acid, functioning as an electrophilic center susceptible to nucleophilic attack. This reactivity is harnessed for the specific modification of biomolecules bearing suitable nucleophilic functional groups.

Reaction with Thiol-Containing Biomolecules

The primary and most widely utilized reaction of the bromoacetamide group is its alkylation of sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic thiolate anion (S⁻) attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide as a leaving group and forming a stable thioether bond.

The hydrophilic PEG4 spacer in this compound enhances the solubility of the linker in aqueous media, which is advantageous for reactions with biological molecules in their native environment.

Selectivity and Reaction Kinetics in Aqueous Media

The reaction of the bromoacetamide group with thiols is highly dependent on the pH of the aqueous medium. The rate of the reaction increases with increasing pH, typically in the range of 7.5 to 9.0. This is because a higher pH facilitates the deprotonation of the thiol group (pKa of cysteine's thiol group is approximately 8.3) to the more nucleophilic thiolate anion.

While highly reactive towards thiols, the bromoacetamide group exhibits good selectivity. At physiological pH (around 7.4), the reaction with the thiol groups of cysteines is significantly favored over reactions with other potentially nucleophilic amino acid side chains, such as the amine groups of lysines or the imidazole (B134444) group of histidines. This selectivity allows for the targeted modification of cysteine residues in proteins.

In comparison to other common thiol-reactive functionalities, bromoacetamides are generally less reactive than iodoacetamides but offer a good balance of reactivity and stability of the resulting thioether bond. The thioether linkage formed is highly stable under a wide range of physiological conditions.

Carboxylic Acid Reactivity for Amide Bond Formation

The terminal carboxylic acid group of this compound provides a second, orthogonal site for conjugation. This functional group is relatively unreactive on its own and requires chemical activation to facilitate the formation of stable amide bonds with amine-containing molecules.

Activation Strategies for Carboxylic Acid Functionalization

To render the carboxylic acid susceptible to nucleophilic attack by an amine, it must first be converted into a more reactive intermediate. Several common activation strategies are employed in bioconjugation:

Carbodiimide-mediated activation: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are widely used to activate carboxylic acids. medkoo.combroadpharm.comcreative-biolabs.com EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form an amide bond.

N-Hydroxysuccinimide (NHS) Esters: For increased stability and efficiency, the O-acylisourea intermediate formed by EDC can be reacted with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction generates a more stable amine-reactive NHS ester, which can be purified and stored before reacting with the amine-containing substrate. This two-step process often leads to higher coupling yields and fewer side reactions.

Other Coupling Reagents: A variety of other coupling reagents can also be utilized, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide). broadpharm.comcreative-biolabs.com These reagents also facilitate the formation of an active ester intermediate that readily reacts with amines.

The choice of activation strategy often depends on the specific biomolecules being conjugated, the desired reaction conditions, and the required stability of the activated intermediate.

Coupling with Amine-Containing Substrates

Once activated, the carboxylic acid group of this compound readily reacts with primary amine groups present in biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. The reaction involves the nucleophilic attack of the amine on the activated carboxyl group, leading to the formation of a stable amide bond and the release of a byproduct (e.g., N-hydroxysuccinimide or a urea (B33335) derivative in the case of carbodiimide (B86325) activation).

This amide bond formation is typically carried out in aqueous buffers at a pH range of 7.2 to 8.5 to ensure that the primary amines of the substrate are deprotonated and thus sufficiently nucleophilic.

Orthogonality of Functional Groups for Sequential Bioconjugation

A key advantage of this compound is the orthogonal reactivity of its two functional groups. The bromoacetamide and carboxylic acid moieties can be reacted chemoselectively in a sequential manner, allowing for the controlled and precise assembly of complex bioconjugates.

The bromoacetamide group's reactivity towards thiols is typically exploited first, as it does not require any activation and proceeds under mild conditions. The reaction can be performed at a slightly basic pH to ensure efficient alkylation of the thiol. Following the conjugation through the bromoacetamide end, the unreacted linker and any excess reagents can be removed.

Subsequently, the terminal carboxylic acid can be activated using one of the methods described above and then reacted with an amine-containing molecule. The conditions for carboxylic acid activation and amide bond formation are distinct from those required for the thiol-bromoacetamide reaction, ensuring that the second step does not interfere with the newly formed thioether bond. This sequential approach provides a powerful strategy for constructing well-defined bioconjugates with specific stoichiometries and orientations.

Applications of Bromoacetamido Peg4 Acid in Bioconjugation Strategies

Conjugation to Proteins and Peptides

The dual reactivity of Bromoacetamido-PEG4-Acid allows for distinct strategies in the modification of proteins and peptides, enabling either site-specific or more broadly distributed labeling.

Site-Specific Protein Modification via Cysteine Residues

The bromoacetamide group is highly reactive towards the sulfhydryl (thiol) group of cysteine residues. creative-biogene.com This reaction proceeds via a specific and efficient SN2 nucleophilic substitution mechanism, where the thiol sulfur attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable and irreversible thioether bond. mdpi.comthermofisher.com

This thiol-alkylation reaction is a cornerstone for the site-specific modification of proteins and peptides. researchgate.net Since free cysteine residues are relatively rare on the surface of most proteins compared to other amino acids like lysine (B10760008), targeting them allows for a high degree of control over the location of conjugation. nih.gov This is crucial for applications where preserving the protein's native structure and function is paramount, such as in the development of antibody-drug conjugates where conjugation should not interfere with the antigen-binding site. rsc.orgresearchgate.net The reaction is typically performed under mild pH conditions, often ranging from neutral to slightly basic (pH 7-9), to ensure the cysteine thiol is sufficiently nucleophilic. nih.govresearchgate.net

Table 1: Reaction Parameters for Cysteine-Specific Conjugation

ParameterConditionRationale
Reactive Group BromoacetamideReacts specifically with sulfhydryl groups. creative-biogene.com
Target Residue Cysteine (-SH)Relatively low abundance allows for site-specific modification.
Bond Formed ThioetherStable and irreversible covalent bond. thermofisher.com
Typical pH 7.0 - 9.0Ensures deprotonation of the thiol group for nucleophilic attack while minimizing side reactions with other residues. nih.govresearchgate.net

Non-Specific Amine Reactivity for Biomolecule Labeling

The terminal carboxylic acid group of this compound does not directly react with amines. However, it serves as a versatile handle that can be chemically activated to become amine-reactive. thermofisher.comcreative-biolabs.com The most common method for this activation is the use of carbodiimide (B86325) chemistry, typically involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). nanopartz.comthermofisher.com

The process occurs in two steps:

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comrsc.org

Conjugation: This intermediate can directly react with a primary amine. To improve efficiency and stability, NHS is added to convert the O-acylisourea into a more stable NHS ester. rsc.orgresearchgate.net This amine-reactive ester then readily reacts with primary amino groups, such as the ε-amine of lysine residues or the N-terminus of a protein, to form a stable amide bond. thermofisher.comrsc.org

Since proteins typically have multiple lysine residues on their surface, this method generally results in non-specific, or stochastic, labeling. thermofisher.com This strategy is useful when the goal is to attach multiple copies of a molecule to a protein or when site-specificity is not a critical requirement.

Modification of Oligonucleotides and Nucleic Acid Nanoparticles

This compound provides two primary routes for the covalent modification of oligonucleotides and the functionalization of nucleic acid-based nanostructures.

The first strategy leverages the reactivity of the bromoacetamide group with thiol-modified oligonucleotides. nih.gov Oligonucleotides can be synthesized with a thiol group at a specific position (e.g., the 5' or 3' terminus). creative-biogene.comnih.gov The bromoacetamide end of the linker can then react with this thiol to form a stable thioether linkage, attaching the PEG-acid moiety to the nucleic acid. creative-biogene.comnih.gov This approach is highly specific and is used to create oligonucleotide conjugates for various applications, including diagnostics and therapeutics. nih.govgoogle.com

The second strategy involves the carboxylic acid terminus. Amine-modified oligonucleotides can be synthesized and then coupled to the carboxylic acid end of this compound. nih.govresearchgate.net This conjugation is achieved using the same EDC/NHS activation chemistry described for proteins, resulting in a stable amide bond. nanopartz.comnih.gov Once the linker is attached to the oligonucleotide via its acid group, the reactive bromoacetamide group is available for subsequent conjugation to a thiol-containing molecule, such as a cysteine-bearing peptide. google.com This bifunctional approach is valuable in the construction of complex nucleic acid nanoparticles and theranostic agents. nih.gov

Functionalization of Solid Supports and Material Surfaces

The heterobifunctional nature of this compound makes it an effective tool for tethering biomolecules to various material surfaces, including self-assembled monolayers, hydrogels, and nanoparticles.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers are organized layers of molecules that spontaneously form on a solid substrate. rsc.orgrsc.org The terminal carboxylic acid of this compound can act as an anchor to form SAMs on surfaces like metal oxides (e.g., titanium dioxide, indium tin oxide) or on surfaces pre-functionalized with amine groups. rsc.orgrsc.org

Once the monolayer is formed, the bromoacetamido groups are exposed on the outer surface, creating a reactive interface. researchgate.net This "bromoacetylated" surface can then be used to specifically immobilize thiol-containing biomolecules, such as cysteine-terminated peptides or proteins. researchgate.netnih.govrsc.org This method provides a controlled way to functionalize surfaces for applications in biosensors, biochips, and studies of cell-surface interactions. researchgate.netharvard.eduresearchgate.net

Integration into Hydrogels and Nanoparticles

This compound is used to functionalize hydrogels and nanoparticles, turning them into platforms for targeted drug delivery or diagnostics. nih.govmdpi.com

For nanoparticles, such as those made from polymers like PLGA-PEG or iron oxide, the carboxylic acid group of the linker can be coupled to amine groups on the nanoparticle surface using EDC/NHS chemistry. researchgate.netnih.govmdpi.com This process coats the nanoparticle with a layer of linkers, presenting the reactive bromoacetamide groups to the surrounding environment. Thiol-containing targeting ligands, antibodies, or therapeutic proteins can then be covalently attached. rsc.org

In hydrogel synthesis, the linker can be incorporated directly into the polymer matrix. nih.gov For example, if the hydrogel is formed from amine-containing polymers, the carboxylic acid can form amide bonds to become part of the hydrogel network. Alternatively, if the hydrogel has functional groups that can be modified to contain thiols, the bromoacetamide group can be used for integration. The result is a hydrogel scaffold functionalized with either free carboxylic acid or free bromoacetamide groups, ready for the subsequent attachment of bioactive molecules.

Role of Bromoacetamido Peg4 Acid in Targeted Therapeutic Modalities

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted cancer therapy designed to deliver highly potent cytotoxic agents directly to tumor cells. fujifilm.com These complex molecules consist of a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. alphamabonc.commedchemexpress.com Bromoacetamido-PEG4-acid is utilized as a cleavable PEG linker in the synthesis of ADCs. medchemexpress.comimmunomart.commedchemexpress.com

Linker Design and Cleavability Considerations

The linker is a critical component of an ADC, profoundly influencing its efficacy, safety, and stability. alphamabonc.commedchemexpress.com An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. alphamabonc.comnih.gov this compound contributes to this design paradigm in several ways. The polyethylene (B3416737) glycol (PEG) component is a key design element, as PEGylation can improve the solubility and stability of the resulting ADC. creative-biolabs.comissuu.com Many cytotoxic payloads are hydrophobic, and incorporating a hydrophilic linker like a PEG derivative can help mitigate aggregation issues. creative-biolabs.comnih.gov

This compound is classified as a cleavable linker. immunomart.commedchemexpress.com In the context of ADCs, cleavable linkers are designed to release the cytotoxic payload once the ADC has been internalized by the target cancer cell. medchemexpress.comnih.gov The general mechanism of action for an ADC involves binding to the cell surface antigen, internalization into the cell via endocytosis, and trafficking to the lysosome. medchemexpress.comnih.gov Within the lysosome, the ADC is degraded, which can include the cleavage of the linker, thereby liberating the active payload to exert its cell-killing effect. nih.gov

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. medchemexpress.comnih.gov A PROTAC consists of two distinct ligands connected by a flexible linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov this compound serves as a PEG-based linker for the synthesis of PROTACs. medchemexpress.comimmunomart.commedchemexpress.com

Linker Role in Ternary Complex Formation and E3 Ligase Recruitment

The central mechanism of a PROTAC is the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity. nih.govnih.gov The linker is not merely a passive spacer but plays a crucial role in enabling and stabilizing this interaction. nih.gov The length, chemical nature, and flexibility of the linker, such as the PEG4 chain in this compound, are critical for achieving the optimal spatial orientation between the POI and the E3 ligase. nih.gov

Successful ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov This ubiquitination marks the protein for degradation by the proteasome. medchemexpress.com Research has shown that the linker itself can form direct interactions with the surfaces of the target protein and the E3 ligase, which can lead to cooperative binding, where the stability of the ternary complex is greater than the individual binary interactions. nih.gov The ability of a PROTAC to induce a stable ternary complex is often more predictive of its degradation efficiency than its simple binding affinity for the target protein. nih.gov

Optimization of Linker Length and Attachment Points in PROTAC Development

"Linkerology," or the systematic optimization of the linker, is a cornerstone of modern PROTAC design. nih.gov The properties of the linker significantly impact a PROTAC's potency, selectivity, and physicochemical properties, including cell membrane permeability and metabolic stability. nih.govchemrxiv.org this compound provides a linker of a specific length and composition, but it represents just one possibility in a vast chemical space.

Developers of PROTACs often synthesize a library of molecules with varying linker lengths (e.g., different numbers of PEG units) and compositions (e.g., PEG vs. alkyl chains). nih.govmedchemexpress.com This allows them to empirically determine the optimal linker for a given target and E3 ligase pair. nih.gov The attachment points of the linker to the two active ligands are also a critical variable. nih.gov Altering where the linker connects can dramatically change the geometry of the PROTAC and its ability to form a productive ternary complex. biorxiv.org For example, structural studies of the PROTAC MZ1 in a ternary complex with its target Brd4 and the VHL E3 ligase revealed that the PEG linker makes specific, favorable contacts with the surface of the Brd4 protein, contributing to the stability and cooperativity of the complex. nih.gov This highlights that rational linker design, informed by structural and computational models, is essential for developing potent and selective PROTACs. nih.govchemrxiv.org

Therapeutic Modality Role of this compound Linker Key Optimization Considerations Reference
Antibody-Drug Conjugates (ADCs) Connects antibody to cytotoxic payload; enhances solubility and stability.Linker stability in circulation; efficient payload release inside the target cell. creative-biolabs.comalphamabonc.commedchemexpress.comnih.gov
Proteolysis Targeting Chimeras (PROTACs) Connects target-binding ligand to E3 ligase-recruiting ligand; facilitates ternary complex formation.Linker length, flexibility, and attachment points to optimize ternary complex stability and cooperativity. nih.govnih.govnih.govchemrxiv.org

Integration of Bromoacetamido Peg4 Acid in Advanced Research Tools and Probes

Development of Fluorescent and Affinity Probes

The unique properties of Bromoacetamido-PEG4-acid make it an ideal component in the creation of sophisticated research probes. These probes are essential for detecting and studying specific molecules within complex biological systems.

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing scientists to visualize and track target molecules. This compound can be used to link a fluorescent dye to a targeting molecule, such as an antibody or a small molecule ligand. For example, a fluorescent dye with a primary amine group can be attached to the carboxylic acid end of this compound. The bromoacetamide end of the resulting conjugate can then be reacted with a thiol-containing biomolecule, effectively tagging it with a fluorescent label. This strategy has been employed to create probes for various imaging techniques, including microscopy and flow cytometry. medchemexpress.com

Affinity probes are designed to bind specifically to a target molecule, enabling its isolation and identification. This compound can be used to construct these probes by linking a binding molecule (like a peptide or a small molecule) to a reporter tag (such as biotin). The carboxylic acid would be reacted with an amine-containing biotin (B1667282) derivative, and the bromoacetamide group would then be available to react with a thiol on a targeting moiety. This allows for the selective capture of the target protein from a complex mixture.

Applications in Proteomics and Chemical Proteomics Studies

Proteomics is the large-scale study of proteins, particularly their structures and functions. Chemical proteomics utilizes chemical probes to investigate protein function in their native environment. This compound plays a significant role in these fields.

A key application of this compound is in the design of probes for labeling and identifying proteins. The bromoacetamide group provides a reactive handle for targeting cysteine residues, which are relatively rare in proteins, allowing for more specific labeling. precisepeg.com

For instance, researchers can synthesize a probe where the carboxylic acid end of this compound is attached to a reporter group, such as a mass tag or a fluorescent dye. This probe can then be introduced to a cell lysate or even living cells. The bromoacetamide group will covalently bind to accessible cysteine residues on proteins. Subsequently, these labeled proteins can be detected by fluorescence or isolated and identified using mass spectrometry. This approach is instrumental in identifying proteins that are present in a particular cellular state or that have reactive cysteine residues, which can be indicative of their functional state.

Table 1: Examples of this compound Derivatives in Probe Design

Derivative Reactive Groups Application Reference
Bromoacetamido-PEG4-NHS ester Bromoacetamide, NHS ester Labeling primary amines and thiols broadpharm.com
Bromoacetamido-PEG4-azide Bromoacetamide, Azide (B81097) Click chemistry applications broadpharm.com

This table is based on available data and is not exhaustive.

Post-translational modifications (PTMs) are chemical modifications that occur after a protein is synthesized and are crucial for regulating protein function. nih.gov Studying PTMs is essential for understanding cellular signaling and disease processes. nih.gov

This compound can be indirectly involved in the analysis of certain PTMs. For example, some PTMs may alter the accessibility of cysteine residues on a protein. By using a this compound-based probe, researchers can compare the labeling pattern of a protein under different conditions. A change in the labeling pattern could indicate a change in the PTM status of the protein, providing clues about its regulation. While not a direct method for PTM detection, it serves as a valuable tool in the broader workflow of PTM analysis. nih.govgoogle.com

Role in Click Chemistry Facilitation

Click chemistry refers to a class of chemical reactions that are rapid, efficient, and specific. iris-biotech.de These reactions have become widely used in bioconjugation. This compound can be modified to serve as a precursor for linkers compatible with click chemistry.

This compound can be chemically converted into linkers that are ready for click chemistry reactions. broadpharm.com For example, the carboxylic acid group can be reacted with a molecule containing an azide or an alkyne group, which are the key functional groups for the most common type of click chemistry, the copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.comiris-biotech.de This creates a heterobifunctional linker with a bromoacetamide group on one end and a click-reactive group on the other.

Once a Bromoacetamido-PEG4-linker is equipped with an azide or alkyne group, it can be used to conjugate with biomolecules that have been modified with the corresponding complementary group. For instance, a protein that has been metabolically labeled with an azide-containing amino acid can be reacted with a bromoacetamido-PEG4-alkyne linker. The alkyne group on the linker will "click" with the azide on the protein. The bromoacetamide group on the other end of the linker is then free to react with another molecule, such as a fluorescent probe or a drug molecule. This modular approach allows for the efficient and specific assembly of complex biomolecular conjugates for various research and therapeutic applications. broadpharm.comgoogle.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Bromoacetamido-PEG4-NHS ester
Bromoacetamido-PEG4-azide
Bromoacetamido-PEG4-amido-DBCO

An in-depth analysis of the chemical compound this compound, focusing on advanced methodological considerations and analytical characterization.

Advanced Methodological Considerations and Analytical Characterization

The successful synthesis and application of conjugates involving Bromoacetamido-PEG4-Acid hinge on rigorous analytical methods. These techniques are crucial for verifying the covalent linkage of the PEG moiety to the target molecule, purifying the resulting conjugate, confirming its structural integrity, and quantifying the efficiency of the conjugation reaction.

Emerging Research Avenues and Future Perspectives for Bromoacetamido Peg4 Acid Derivatives

Development of Next-Generation Bioconjugation Reagents

The heterobifunctional nature of Bromoacetamido-PEG4-Acid, which contains both a reactive bromoacetamide group and a terminal carboxylic acid, positions it as a valuable building block in the development of advanced bioconjugation reagents. medkoo.comcreative-biolabs.com The bromoacetamide moiety serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. medkoo.comcreative-biolabs.com This dual reactivity allows for the sequential or orthogonal conjugation of different molecules.

Researchers are exploring the synthesis of novel derivatives by modifying the core this compound structure. For instance, the carboxylic acid can be converted to an N-hydroxysuccinimide (NHS) ester, creating Bromoacetamido-PEG4-NHS ester , which readily reacts with amine groups. dcchemicals.com Another variation involves the introduction of a Boc-protected amine, yielding Bromoacetamido-PEG4-C2-Boc , a linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com

Furthermore, the azide (B81097) derivative, Bromoacetamido-PEG4-azide , enables "click chemistry" reactions with alkynes, BCN, or DBCO, offering a highly specific and efficient conjugation method. broadpharm.com Similarly, Bromoacetamido-PEG4-amido-DBCO incorporates a dibenzocyclooctyne (DBCO) group, a highly reactive cycloalkyne for copper-free click chemistry. broadpharm.com These next-generation reagents, derived from the fundamental this compound scaffold, are expanding the toolbox for creating precisely engineered biomolecules. mpg.de

Exploration in Diagnostics and Imaging Agent Development

The properties of this compound and its derivatives are being leveraged in the development of novel diagnostic and imaging agents. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of conjugated molecules in aqueous environments, a crucial factor for in vivo applications. medkoo.comcreative-biolabs.comcreative-biolabs.com

The bromoacetamide group allows for the attachment of targeting moieties, such as peptides or antibodies, while the carboxylic acid can be conjugated to imaging agents like fluorescent dyes or radiolabel chelators. myskinrecipes.com This modular approach facilitates the creation of targeted imaging probes. For example, a targeting peptide could be attached via the bromoacetamide function, and a chelator for a positron emission tomography (PET) isotope like Copper-64 could be coupled to the carboxylic acid. researchgate.net This strategy enables the non-invasive visualization of specific biological targets, such as tumor vasculature. researchgate.net

Research has demonstrated the use of PEGylated linkers in creating PET imaging agents for intracellular targets. acs.org The development of radiolabeled prosthetic groups, such as those based on bromoacetamide, is a key area of research for labeling sensitive biomolecules like oligonucleotides for in vivo imaging. researchgate.net The versatility of the this compound structure allows for its incorporation into various imaging modalities, contributing to the advancement of molecular diagnostics. axispharm.com

Potential for Multivalent and Multifunctional Constructs

The ability to create multivalent and multifunctional constructs is a significant advantage offered by this compound derivatives. Multivalency, the presence of multiple binding sites for a target, can lead to increased avidity and enhanced biological effects. Multifunctional constructs can carry different types of molecules, such as a targeting ligand and a therapeutic agent, on a single scaffold. google.com

This compound can serve as a central linker to which various functional units are attached. For instance, a targeting antibody could be conjugated to one end of the linker, and a cytotoxic drug could be attached to the other, forming an antibody-drug conjugate (ADC). medchemexpress.comimmunomart.com The PEG4 spacer in such constructs helps to improve the pharmacokinetic properties of the ADC.

The development of PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation, is another area where multifunctional linkers are essential. medchemexpress.comimmunomart.commedchemexpress.com this compound derivatives are used as linkers in the synthesis of these heterobifunctional molecules. medchemexpress.comimmunomart.commedchemexpress.com Researchers are also exploring the creation of constructs with multiple, different payloads, which can be achieved using orthogonal conjugation chemistries enabled by linkers derived from this compound. rsc.org

Challenges and Opportunities in Translational Research Applications

While this compound and its derivatives hold great promise, several challenges must be addressed for their successful translation into clinical applications. One key challenge is ensuring the stability of the resulting bioconjugates in vivo. mpg.de The linkage between the drug and the linker must be stable in circulation but cleavable at the target site to release the active payload. axispharm.com

The synthesis and purification of well-defined, homogeneous bioconjugates can also be complex. mpg.dersc.org The use of uniform, or monodisperse, PEG linkers like this compound is advantageous in this regard, as it leads to products with a defined molecular weight and purity, which is crucial for regulatory approval. rsc.org In contrast, polydisperse PEG linkers result in a mixture of products that are more difficult to characterize. biochempeg.com

Despite these challenges, there are significant opportunities for this compound in translational research. The growing interest in targeted therapies, such as ADCs and peptide-drug conjugates (PDCs), creates a strong demand for versatile and effective linkers. The ability to tune the properties of the linker, such as its length and cleavability, allows for the optimization of drug delivery systems. As bioconjugation techniques become more sophisticated, the demand for precisely engineered linkers like this compound is expected to increase, driving further innovation in this field. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Bromoacetamido-PEG4-Acid, and how do they influence its reactivity in bioconjugation?

  • Answer : this compound (CAS 1807518-67-7) consists of a bromoacetamide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. Key properties include:

PropertyValueSource
Molecular formulaC₁₃H₂₄BrNO₇
Molecular weight386.24 g/mol
ReactivityBromoacetamide (alkylation), carboxylic acid (amine coupling)
The PEG4 spacer enhances water solubility and reduces steric hindrance during conjugation. The bromoacetamide group enables thiol-specific alkylation (e.g., cysteine residues), while the carboxylic acid facilitates amine coupling via EDC/NHS chemistry. Storage at -20°C is recommended to preserve reactivity .

Q. How can researchers optimize conjugation efficiency of this compound to proteins or peptides?

  • Answer :

  • Step 1 : Activate the carboxylic acid using carbodiimide (e.g., EDC) and NHS to form an NHS ester.
  • Step 2 : Adjust pH to 7–8 (amine coupling) or 6.5–7.5 (thiol alkylation).
  • Step 3 : Use a molar excess (5–10x) of this compound relative to the target molecule.
  • Step 4 : Monitor reaction progress via MALDI-TOF or SDS-PAGE.
    Common pitfalls include hydrolysis of the NHS ester (minimize aqueous exposure) and competing reactions with non-target nucleophiles .

Advanced Research Questions

Q. How does the PEG4 spacer impact the pharmacokinetics and stability of antibody-drug conjugates (ADCs) using this compound as a linker?

  • Answer : The PEG4 spacer increases hydrophilicity, reducing aggregation and improving serum stability. Studies show PEG spacers >4 units may hinder cellular uptake, while shorter spacers (e.g., PEG4) balance solubility and target engagement. In ADCs, the bromoacetamide-thiol bond demonstrates pH-independent stability, unlike hydrazone or disulfide linkers. However, off-target alkylation can occur if free thiols are present in vivo .

Q. What strategies mitigate side reactions when using this compound in PROTAC synthesis?

  • Answer :

  • Selective Protection : Temporarily protect the carboxylic acid with tert-butyl esters during bromoacetamide-thiol conjugation.
  • Orthogonal Chemistry : Use sequential reactions (e.g., click chemistry for E3 ligase ligands after thiol alkylation).
  • Purification : Employ size-exclusion chromatography to remove unreacted linker or byproducts.
    Contradictions in literature arise regarding the optimal PEG length for PROTAC solubility versus cell permeability; empirical testing is advised .

Q. How can researchers validate the site-specificity of this compound conjugates?

  • Answer :

  • LC-MS/MS : Identify conjugation sites via tryptic digest and peptide mapping.
  • Cysteine Mutagenesis : Confirm reactivity by mutating non-target cysteines and assessing conjugation loss.
  • Competitive Assays : Compare conjugation efficiency in the presence of thiol-blocking agents (e.g., N-ethylmaleimide).
    Discrepancies in site-occupancy ratios may reflect steric hindrance or redox-sensitive thiol accessibility .

Data Contradiction Analysis

Q. Why do some studies report inconsistent stability of this compound conjugates under physiological conditions?

  • Answer : Variability stems from:

  • Buffer Composition : Thiol-containing buffers (e.g., Tris) can cleave bromoacetamide bonds.
  • Temperature : Conjugates degrade faster at >37°C; pre-conjugation stability assays are critical.
  • Protein Structure : Surface-exposed vs. buried cysteine residues affect bond longevity.
    Methodological standardization (e.g., fixed buffer pH, temperature) is essential for reproducibility .

Methodological Guidelines

Q. What analytical techniques are recommended for characterizing this compound conjugates?

  • Answer :

TechniqueApplicationExample Parameters
HPLC Purity assessmentC18 column, 0.1% TFA gradient
MALDI-TOF Mass confirmationSinapinic acid matrix
Circular Dichroism Structural integrity check190–260 nm scan
Fluorescence Quenching Conjugate aggregationEx/Em: 280/340 nm
Discrepancies in mass spectra may indicate partial hydrolysis or side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.